molecular formula C10H11NO2 B13606617 3-(Benzo[D][1,3]dioxol-5-YL)azetidine

3-(Benzo[D][1,3]dioxol-5-YL)azetidine

Cat. No.: B13606617
M. Wt: 177.20 g/mol
InChI Key: VVTQVYAKDYTTQG-UHFFFAOYSA-N
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Description

3-(Benzo[D][1,3]dioxol-5-YL)azetidine is an organic compound featuring a benzo[d][1,3]dioxole moiety attached to an azetidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The benzo[d][1,3]dioxole structure is known for its presence in various bioactive molecules, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[D][1,3]dioxol-5-YL)azetidine typically involves the formation of the azetidine ring followed by the introduction of the benzo[d][1,3]dioxole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with azetidine-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions. These methods ensure high yield and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[D][1,3]dioxol-5-YL)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized azetidine derivatives .

Scientific Research Applications

3-(Benzo[D][1,3]dioxol-5-YL)azetidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzo[D][1,3]dioxol-5-YL)azetidine involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzo[D][1,3]dioxol-5-YL)pyrrolidine
  • 3-(Benzo[D][1,3]dioxol-5-YL)piperidine
  • 3-(Benzo[D][1,3]dioxol-5-YL)morpholine

Uniqueness

3-(Benzo[D][1,3]dioxol-5-YL)azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The azetidine ring’s strain and reactivity make it a valuable scaffold for designing novel bioactive molecules .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)azetidine

InChI

InChI=1S/C10H11NO2/c1-2-9-10(13-6-12-9)3-7(1)8-4-11-5-8/h1-3,8,11H,4-6H2

InChI Key

VVTQVYAKDYTTQG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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